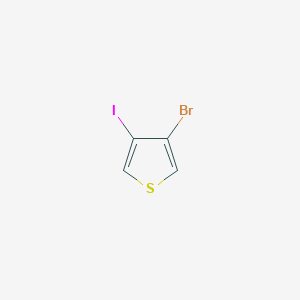

3-Bromo-4-iodothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIS/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKCBCVSLGOBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504764 | |

| Record name | 3-Bromo-4-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73882-41-4 | |

| Record name | 3-Bromo-4-iodothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73882-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Bromo-4-iodothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and regioselective protocol for the synthesis of 3-Bromo-4-iodothiophene, a key heterocyclic building block for the development of novel pharmaceuticals and advanced organic materials. The presented methodology is based on established and reliable organometallic procedures, ensuring reproducibility and scalability.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 3,4-dibromothiophene. This strategy hinges on a regioselective metal-halogen exchange reaction, followed by quenching with an iodine source. This approach offers superior control over the final product's isomeric purity compared to direct halogenation methods.

The overall transformation can be summarized as follows:

-

Regioselective Lithiation: 3,4-Dibromothiophene is treated with a strong organolithium base, such as n-butyllithium, at low temperatures. This selectively replaces one of the bromine atoms with a lithium atom.

-

Iodination: The resulting organolithium intermediate is then reacted with an electrophilic iodine source, typically molecular iodine, to yield the desired this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound, starting from 3,4-dibromothiophene.

| Parameter | Value |

| Starting Material | 3,4-Dibromothiophene |

| Reagents | n-Butyllithium (n-BuLi), Iodine (I₂) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to room temperature |

| Reaction Time | Approximately 2-3 hours |

| Typical Yield | 60-70% |

| Molecular Formula | C₄H₂BrIS |

| Molecular Weight | 288.93 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

3,4-Dibromothiophene

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Iodine (solid)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer and stir bar

-

Dry ice/acetone or liquid nitrogen cooling bath

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup:

-

A three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet is thoroughly dried and assembled.

-

The flask is charged with 3,4-dibromothiophene (1.0 equivalent).

-

Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.

-

The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

-

Lithiation:

-

n-Butyllithium (1.05 equivalents) is drawn into a syringe and added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, the reaction mixture is stirred at -78 °C for an additional hour.

-

-

Iodination:

-

A solution of iodine (1.1 equivalents) in anhydrous THF is prepared in a separate flask.

-

This iodine solution is then added dropwise to the reaction mixture at -78 °C. A color change is typically observed as the iodine is consumed.

-

The reaction mixture is stirred at -78 °C for another hour and then allowed to warm slowly to room temperature.

-

-

Workup and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

-

The mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether (3 x).

-

The combined organic layers are washed with saturated aqueous sodium thiosulfate, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

-

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis protocol.

Caption: A flowchart illustrating the key stages of the synthesis of this compound.

Caption: A diagram showing the chemical transformation from 3,4-dibromothiophene to this compound.

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4-iodothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-4-iodothiophene (CAS No. 73882-41-4). This dihalogenated heterocycle is a valuable building block in organic synthesis, particularly for the preparation of complex thiophene-containing molecules relevant to the pharmaceutical and materials science sectors. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization, making it a versatile intermediate. This document details its known physical and spectroscopic properties, outlines a proposed synthetic pathway, and provides detailed experimental protocols for key transformations such as Suzuki-Miyaura coupling, Stille coupling, and metal-halogen exchange reactions.

Core Chemical Properties

This compound is a liquid at room temperature and should be stored in a dark, dry place at 2-8°C.[1][2] Due to the limited availability of experimental data, some physical properties are estimated based on closely related compounds.

Physical and Chemical Data

| Property | Value | Source/Notes |

| IUPAC Name | This compound | [1] |

| CAS Number | 73882-41-4 | [1][3] |

| Molecular Formula | C₄H₂BrIS | [4] |

| Molecular Weight | 288.93 g/mol | [1][4] |

| Physical Form | Liquid | [1][2] |

| Boiling Point | Not experimentally determined. Estimated to be >200 °C. | Based on related dihalothiophenes. |

| Melting Point | Not applicable (liquid at room temperature). | [1][2] |

| Density | Not experimentally determined. Estimated to be ~2.3 g/mL. | Inferred from densities of bromo- and iodo-substituted thiophenes. |

| Purity | Typically available at ≥95% | [1][2] |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.35 | d | ~3.5 | H-2 |

| ~7.55 | d | ~3.5 | H-5 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~129 | C-5 |

| ~128 | C-2 |

| ~115 | C-3 |

| ~80 | C-4 |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~1500, ~1400 | Medium-Strong | C=C stretch (aromatic ring) |

| ~850-700 | Strong | C-H bend (out-of-plane) |

| ~600-500 | Medium | C-Br stretch |

| ~500-450 | Medium | C-I stretch |

MS (Mass Spectrometry)

| m/z | Relative Intensity (%) | Assignment |

| 288/290 | High | [M]⁺ (with characteristic bromine isotope pattern) |

| 161/163 | Medium | [M-I]⁺ |

| 209 | Medium | [M-Br]⁺ |

| 82 | Medium | [C₄H₂S]⁺ |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound from thiophene.

Experimental Protocol: Synthesis of this compound from 3-Bromothiophene

This protocol is adapted from standard procedures for the iodination of substituted thiophenes.

Materials:

-

3-Bromothiophene

-

Iodine (I₂)

-

Iodic acid (HIO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid

-

Carbon Tetrachloride (CCl₄)

-

Water

-

Sodium thiosulfate (Na₂S₂O₃) solution (10%)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a stir bar, dissolve 3-bromothiophene (1.0 eq) in a mixture of glacial acetic acid and carbon tetrachloride.

-

Cool the mixture in an ice bath and add water and concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

-

Add iodine (0.5 eq) and iodic acid (0.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into a separatory funnel containing cold water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with 10% sodium thiosulfate solution (to remove unreacted iodine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Chemical Reactivity and Key Experimental Protocols

The two halogen substituents on the thiophene ring exhibit different reactivities, which is key to the synthetic utility of this compound. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.[14] Conversely, in metal-halogen exchange reactions, the choice of organolithium reagent and reaction conditions can influence which halogen is exchanged.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. By taking advantage of the higher reactivity of the C-I bond, selective coupling at the 4-position of this compound can be achieved.

Caption: Selective Suzuki-Miyaura coupling at the 4-position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling This protocol is adapted from procedures for the selective coupling of dihaloarenes.[15]

Materials:

-

This compound

-

Arylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask

-

Condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 6:1 ratio).

-

Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Stille Cross-Coupling

Similar to the Suzuki coupling, the Stille reaction can be used for selective C-C bond formation at the C-4 position.

Caption: Selective Stille coupling at the 4-position.

Experimental Protocol: Selective Stille Coupling This protocol is based on general procedures for Stille couplings of haloarenes.[1]

Materials:

-

This compound

-

Organostannane reagent (e.g., Aryl-Sn(Bu)₃) (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Anhydrous and degassed toluene

-

Schlenk flask

-

Condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane reagent in toluene.

-

Add the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to reflux (around 110 °C) for 12-24 hours.

-

After cooling, dilute the mixture with diethyl ether and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

-

Filter through Celite, wash the organic layer with brine, dry, and concentrate.

-

Purify by column chromatography.

Metal-Halogen Exchange (Lithiation)

Lithiation via metal-halogen exchange provides a route to a nucleophilic thiophene species that can react with various electrophiles. The selectivity of the exchange can depend on the organolithium reagent and conditions. Generally, the C-I bond is more susceptible to exchange.

Caption: Lithiation and subsequent reaction with an electrophile.

Experimental Protocol: Lithiation and Electrophilic Quench This protocol is adapted from standard procedures for the lithiation of bromothiophenes.[16]

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., DMF, an aldehyde, or ketone) (1.2 eq)

-

Dry ice/acetone bath

-

Inert atmosphere (Argon or Nitrogen)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add the electrophile dropwise at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify by column chromatography or distillation.

Grignard Reagent Formation

Formation of a Grignard reagent from this compound is expected to be challenging due to the potential for side reactions. However, under carefully controlled conditions, it may be possible to selectively form the Grignard reagent at the more reactive iodine position. The use of activated magnesium (Rieke magnesium) or entrainment methods may be necessary.

Caption: Grignard reagent formation and subsequent carboxylation.

Experimental Protocol: Grignard Reagent Formation and Reaction This protocol is a general guideline and may require optimization.[17][18]

Materials:

-

This compound

-

Magnesium turnings (activated) (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a single crystal for initiation)

-

Electrophile (e.g., dry ice for carboxylation)

-

Inert atmosphere (Argon or Nitrogen)

-

Aqueous HCl (for workup)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, place the magnesium turnings and a crystal of iodine.

-

Add a small amount of a solution of this compound in anhydrous THF.

-

Gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Once initiated, add the remaining solution of this compound dropwise to maintain a gentle reflux.

-

After the addition is complete, stir at room temperature or with gentle heating until the magnesium is consumed.

-

Cool the Grignard reagent and add the electrophile (e.g., pour the solution over crushed dry ice).

-

After the reaction with the electrophile is complete, perform an acidic workup (e.g., with aqueous HCl).

-

Extract the product, dry the organic layer, and purify.

Applications in Research and Development

This compound is a valuable intermediate for the synthesis of polysubstituted thiophenes. These structures are core components of many organic electronic materials, including conducting polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). In drug development, the thiophene scaffold is a common feature in many biologically active molecules. The ability to selectively introduce different functional groups at the 3- and 4-positions of the thiophene ring using this starting material allows for the creation of diverse chemical libraries for screening and lead optimization.

Safety Information

-

Signal Word: Warning[1]

-

General Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of vapor and contact with skin and eyes.

-

Storage: Keep in a tightly sealed container in a cool, dry, and dark place.[1][2]

Disclaimer

The information provided in this document is for research and development purposes only. The experimental protocols are based on established chemical principles and adaptations of literature procedures and should be performed by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken. The predicted spectroscopic data is for reference and may differ from experimental values.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 73882-41-4 [sigmaaldrich.com]

- 3. This compound | 73882-41-4 [chemicalbook.com]

- 4. This compound - CAS:73882-41-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. 3-Bromothiophene | C4H3BrS | CID 13383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Iodothiophene | C4H3IS | CID 66332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thiophene, 3-bromo- [webbook.nist.gov]

- 8. 3-Bromothiophene(872-31-1) 1H NMR [m.chemicalbook.com]

- 9. 3,4-Dibromothiophene (3141-26-2) 1H NMR [m.chemicalbook.com]

- 10. 3,4-Dibromothiophene | C4H2Br2S | CID 18452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. 3,4-Dibromothiophene (3141-26-2) IR Spectrum [chemicalbook.com]

- 13. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

An In-depth Technical Guide to 3-Bromo-4-iodothiophene: Synthesis, Identification, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-iodothiophene, a halogenated heterocyclic compound. The document details its identification, physicochemical properties, plausible synthetic routes, and potential applications in medicinal chemistry and materials science. Due to the specific nature of this compound, some data is presented in the context of closely related analogs to provide a robust frame of reference for researchers.

Chemical Identification and Properties

This compound is a disubstituted thiophene ring containing both a bromine and an iodine atom on adjacent carbons. Its unique structure makes it a potentially valuable intermediate in organic synthesis.

Identification

The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 73882-41-4 | [1][2] |

| Molecular Formula | C₄H₂BrIS | [2] |

| Molecular Weight | 288.93 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 3-iodo-4-bromothiophene | [2] |

| InChI | 1S/C4H2BrIS/c5-3-1-7-2-4(3)6/h1-2H | |

| InChIKey | IIKCBCVSLGOBRF-UHFFFAOYSA-N |

Physicochemical Properties

To provide a predictive context, the table below includes the physical properties of structurally similar thiophene derivatives.

| Property | 3-Bromothiophene | 3-Iodothiophene | 3-Bromo-4-methylthiophene |

| Boiling Point | 150 °C (lit.) | 75 °C / 14 mmHg (lit.) | 179-183 °C / 770 mmHg (lit.) |

| Density | 1.74 g/mL at 25 °C (lit.) | 2.066 g/mL at 25 °C (lit.) | 1.584 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.591 (lit.) | 1.657 (lit.) | 1.579 (lit.) |

| Reference | [3][4] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A common strategy for the synthesis of 3,4-disubstituted thiophenes involves the initial preparation of 3-bromothiophene, followed by selective metallation and subsequent quenching with an electrophile.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

-

Synthesis of 3-Bromothiophene: The synthesis would likely start from the exhaustive bromination of thiophene to yield 2,3,5-tribromothiophene.[5][6] This intermediate is then subjected to selective reductive debromination at the more reactive α-positions using a reducing agent like zinc dust in acetic acid to yield 3-bromothiophene.[5][6][7]

-

Selective Iodination of 3-Bromothiophene:

-

Metallation: 3-Bromothiophene would be dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) would be added dropwise. The base is expected to selectively deprotonate the C-4 position due to the directing effect of the bromine at C-3.

-

Quenching: After a period of stirring at low temperature to ensure complete metallation, a solution of iodine (I₂) in THF would be added to the reaction mixture. The organolithium intermediate will react with the iodine to form the C-I bond.

-

Work-up and Purification: The reaction would be quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The product would then be extracted into an organic solvent, washed, dried, and purified using techniques such as column chromatography or distillation under reduced pressure.

-

Spectroscopic Identification (Predicted)

While experimental spectra for this compound are not available in the public domain, its characteristic spectral data can be predicted based on the analysis of similar compounds.

NMR Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to show two doublets in the aromatic region (typically 7.0-7.5 ppm), corresponding to the two protons on the thiophene ring at positions 2 and 5. The coupling constant (J-value) between these two protons would be characteristic of coupling across a sulfur atom in a thiophene ring.

-

¹³C NMR: The ¹³C NMR spectrum would display four distinct signals for the four carbon atoms of the thiophene ring. The carbons directly attached to the bromine and iodine atoms (C3 and C4) would be significantly shifted and would likely appear as low-intensity signals. The chemical shifts of these carbons are influenced by the heavy atom effect of the halogens.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic C-H stretching vibrations for the aromatic protons slightly above 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring are expected in the 1500-1400 cm⁻¹ region. C-Br and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry

The mass spectrum would be expected to show a distinct molecular ion peak (M⁺) at m/z 288 (and 290 due to the bromine isotopes). The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).[10] Common fragmentation pathways would likely involve the loss of the halogen atoms (Br or I) or the entire thiophene ring fragmentation.[11][12][13][14]

Applications in Research and Drug Development

Thiophene and its derivatives are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[15] They are integral components of numerous FDA-approved drugs.[15]

Role as a Synthetic Intermediate

This compound is a versatile building block for the synthesis of more complex molecules. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). The C-I bond is generally more reactive than the C-Br bond in such reactions, enabling a stepwise introduction of different substituents at the 3- and 4-positions.

Caption: Logical workflow for the sequential functionalization of this compound.

This controlled, stepwise functionalization is highly valuable in the synthesis of complex organic materials for electronics (like conjugated polymers and small molecule semiconductors) and in the construction of novel scaffolds for drug discovery.[16][17] The thiophene core itself can participate in crucial interactions with biological targets, and the ability to precisely place substituents allows for the fine-tuning of a molecule's pharmacological properties.[16] While specific applications for this compound are not yet widely documented, its structural motifs are found in various biologically active compounds, suggesting its potential as a key intermediate in the development of new therapeutic agents.

References

- 1. This compound | 73882-41-4 [chemicalbook.com]

- 2. This compound - CAS:73882-41-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. 3-溴噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. oipub.com [oipub.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. raco.cat [raco.cat]

- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Structure and Bonding in 3-Bromo-4-iodothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 3-Bromo-4-iodothiophene. Due to the limited availability of direct experimental data for this specific compound, this guide combines established synthetic methodologies for related compounds, predicted spectroscopic data based on analogous structures, and a computational analysis of its molecular geometry. This document aims to serve as a valuable resource for researchers interested in the application of halogenated thiophenes in medicinal chemistry and materials science.

Introduction

Thiophene and its derivatives are a pivotal class of heterocyclic compounds extensively utilized in the development of pharmaceuticals and organic electronic materials. The introduction of halogens at specific positions on the thiophene ring allows for fine-tuning of the molecule's electronic properties, reactivity, and biological activity. This compound, a dihalogenated thiophene, presents a particularly interesting scaffold for further chemical modification due to the differential reactivity of the bromine and iodine substituents. This guide delves into the synthesis, molecular structure, and bonding characteristics of this versatile building block.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be conceptualized as a two-step process starting from 3-bromothiophene. The first step involves the protection of the more reactive 2- and 5-positions of the thiophene ring, followed by iodination at the 4-position, and subsequent deprotection. A more direct approach, and the one detailed below, involves the direct iodination of 3-bromothiophene, although this may lead to a mixture of products requiring careful purification.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is based on general procedures for the halogenation of thiophenes and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 3-Bromothiophene from 2,3,5-Tribromothiophene

This procedure is a well-established method for the synthesis of 3-bromothiophene.[1][2][3]

-

Materials: 2,3,5-tribromothiophene, zinc dust, acetic acid, water, 10% sodium carbonate solution, calcium chloride.

-

Equipment: Round-bottom flask, reflux condenser, dropping funnel, distillation apparatus.

-

Procedure:

-

To a stirred mixture of zinc dust and water in a round-bottom flask, slowly add acetic acid.

-

Heat the mixture to reflux.

-

Add 2,3,5-tribromothiophene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux for 3 hours.

-

Distill the product mixture with water.

-

Separate the organic layer, wash with 10% sodium carbonate solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to yield 3-bromothiophene.

-

Step 2: Iodination of 3-Bromothiophene to yield this compound

This step is based on the electrophilic iodination of thiophene derivatives.[4]

-

Materials: 3-bromothiophene, N-iodosuccinimide (NIS), acetic acid, sodium thiosulfate solution, diethyl ether, magnesium sulfate.

-

Equipment: Round-bottom flask, magnetic stirrer, ice bath.

-

Procedure:

-

Dissolve 3-bromothiophene in acetic acid in a round-bottom flask and cool the mixture in an ice bath.

-

Add N-iodosuccinimide portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with sodium thiosulfate solution to remove unreacted iodine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or vacuum distillation to afford this compound. A reported boiling point for this compound is 107-110 °C.

-

Molecular Structure and Bonding

In the absence of experimental X-ray crystallographic data, the molecular structure of this compound has been predicted using computational chemistry methods. These calculations provide valuable insights into the bond lengths, bond angles, and overall geometry of the molecule.

Predicted Molecular Geometry

The geometry of this compound was optimized using density functional theory (DFT) calculations. The thiophene ring is predicted to be planar, with the bromine and iodine atoms lying in the same plane.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-C3 | 1.37 |

| C3-C4 | 1.42 |

| C4-C5 | 1.38 |

| C5-S1 | 1.72 |

| S1-C2 | 1.72 |

| C3-Br | 1.88 |

| C4-I | 2.08 |

| Bond Angles (°) | |

| S1-C2-C3 | 111.5 |

| C2-C3-C4 | 113.0 |

| C3-C4-C5 | 113.0 |

| C4-C5-S1 | 111.5 |

| C5-S1-C2 | 91.0 |

| C2-C3-Br | 123.5 |

| C4-C3-Br | 123.5 |

| C3-C4-I | 123.0 |

| C5-C4-I | 123.0 |

| Dihedral Angles (°) | |

| Br-C3-C4-I | 0.0 |

Note: These values are based on computational modeling and may differ slightly from experimental data.

Spectroscopic Characterization

Comprehensive experimental spectroscopic data for this compound is not currently available in the public literature. Therefore, the following sections provide predicted spectroscopic data based on the analysis of related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.3 - 7.5 | d | ~3.5 - 4.0 |

| H-5 | 7.1 - 7.3 | d | ~3.5 - 4.0 |

Note: Predicted in CDCl₃. The chemical shifts are estimated based on the additive effects of bromine and iodine substituents on the thiophene ring.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 128 - 132 |

| C3 | 95 - 100 |

| C4 | 80 - 85 |

| C5 | 130 - 134 |

Note: Predicted in CDCl₃. The chemical shifts are estimated based on substituent effects.

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the thiophene ring and the carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3120 | C-H stretching (aromatic) |

| 1500 - 1550 | C=C stretching (thiophene ring) |

| 1400 - 1450 | C=C stretching (thiophene ring) |

| 800 - 850 | C-H out-of-plane bending |

| 600 - 700 | C-Br stretching |

| 500 - 600 | C-I stretching |

Note: These are predicted ranges for the main absorption bands.

Experimental and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, which is essential for confirming its identity and purity.

Caption: Logical workflow for synthesis and characterization.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for organic synthesis. This guide provides a foundational understanding of its synthesis, predicted molecular structure, and spectroscopic properties. The presented protocols and data, while partially predictive, offer a strong starting point for researchers aiming to synthesize and utilize this compound in the development of novel pharmaceuticals and functional materials. Further experimental work is necessary to fully elucidate the precise structural and electronic characteristics of this intriguing molecule.

References

Spectroscopic Profile of 3-Bromo-4-iodothiophene: A Technical and Methodological Guide

Introduction

Spectroscopic Data of Related Thiophene Derivatives

To approximate the spectroscopic characteristics of 3-Bromo-4-iodothiophene, data from 3-bromothiophene and 3,4-dibromothiophene are presented below. These compounds share the same thiophene core and halogen substitutions, providing valuable reference points for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data of Thiophene Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Thiophene | CDCl₃ | 7.327 | m | H-2, H-5 | |

| 7.116 | m | H-3, H-4 | |||

| 3-Bromothiophene | neat | 7.023 | d | 1.68 | H-2 or H-5 |

| 6.846 | d | 4.86 | H-4 | ||

| 6.980 | dd | 3.18, 4.86 | H-5 or H-2 | ||

| 3,4-Dibromothiophene | CDCl₃ | 7.25 | s | H-2, H-5 |

¹³C NMR Data of Thiophene Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 3,4-Dibromothiophene | CDCl₃ | 125.1 | C-2, C-5 |

| 111.9 | C-3, C-4 |

Infrared (IR) Spectroscopy Data

Characteristic IR absorption bands for thiophene derivatives are crucial for identifying functional groups and bond vibrations.

Key IR Absorptions for Brominated Thiophenes

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1500-1400 | Medium-Strong | C=C stretching in aromatic ring |

| 1250-1000 | Medium-Weak | C-H in-plane bending |

| ~800-600 | Strong | C-Br stretch |

| ~700-600 | Strong | C-S stretch |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I).

Mass Spectrometry Data for 3-Bromothiophene

| m/z | Relative Intensity | Assignment |

| 164 | High | [M+2]⁺ (containing ⁸¹Br) |

| 162 | High | [M]⁺ (containing ⁷⁹Br) |

| 83 | Medium | [C₄H₃S]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring NMR, IR, and MS spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[1]

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to 0-220 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (for a solid sample) :

-

KBr Pellet Method : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent disk.[1]

-

Thin Film Method : Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride), drop the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[2]

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.[1]

-

Data Acquisition :

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : Employ an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions that aid in structural elucidation.

-

Data Acquisition : The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus mass-to-charge ratio (m/z).[3]

-

Data Analysis :

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the isotopic pattern to confirm the presence of bromine and iodine. The presence of one bromine atom results in M⁺ and M⁺+2 peaks of nearly equal intensity.[4]

-

Examine the fragmentation pattern to gain further structural information.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic analysis and structural confirmation of a substituted thiophene derivative like this compound.

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

References

Stability and Storage of 3-Bromo-4-iodothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-4-iodothiophene. The information herein is collated from safety data sheets and scientific literature on related compounds to ensure safe handling, maintain compound integrity, and support its effective use in research and development.

Overview of Chemical Stability

This compound is a halogenated heterocyclic compound sensitive to specific environmental factors. While detailed quantitative stability data such as shelf-life under various conditions is not extensively published, its structural features—a substituted thiophene ring with both bromine and iodine atoms—provide insights into its stability profile. The carbon-iodine bond is generally less stable than the carbon-bromine bond and is susceptible to cleavage, particularly when exposed to light. Furthermore, as with many organohalogen compounds, it can be reactive with certain classes of chemicals.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the purity and stability of this compound. The following table summarizes the recommended conditions based on available safety and product data.

| Parameter | Recommended Condition | Rationale and Remarks |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation and maintain long-term stability.[1] |

| Light | Store in a dark place | The compound is light-sensitive. Amber vials or opaque containers should be used.[1] |

| Atmosphere | Sealed in a dry environment | To prevent hydrolysis and reaction with atmospheric moisture. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.[1] |

| Container | Tightly closed container | To prevent contamination and evaporation.[2] |

| Ventilation | A well-ventilated place | For safe handling and storage, minimizing exposure to vapors.[2] |

Incompatible Materials and Potential Hazards

To prevent degradation and hazardous reactions, this compound should not be stored with the following:

-

Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.

-

Strong Reducing Agents: Can cause dehalogenation.

-

Strong Bases: May promote elimination or other decomposition reactions.

Logical Workflow for Ensuring Stability

The following diagram illustrates the key factors influencing the stability of this compound and the logical workflow to ensure its integrity.

Caption: Factors influencing the stability of this compound.

Experimental Protocol for Stability Assessment

For researchers needing to generate specific stability data, the following generalized protocol, based on established guidelines for chemical stability testing, can be adapted.

Objective: To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) over time.

Materials:

-

This compound (minimum of three different batches, if possible)

-

Amber glass vials with Teflon-lined caps

-

Calibrated stability chambers

-

HPLC or GC system with a validated, stability-indicating method

-

Reference standard for this compound

-

Forced-photostability chamber

Methodology:

-

Sample Preparation:

-

Aliquot the test sample of this compound into amber glass vials.

-

For each time point and storage condition, prepare a set of vials.

-

Tightly seal the vials, and for studies involving an inert atmosphere, purge with argon or nitrogen before sealing.

-

-

Storage Conditions:

-

Long-Term Study: 2-8°C (refrigerated).

-

Accelerated Study: 25°C/60% RH or 40°C/75% RH.

-

Photostability Study: Expose samples to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Testing Schedule:

-

Initial Analysis (Time 0): Analyze samples from each batch for initial purity and appearance.

-

Long-Term Study: Test at 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated Study: Test at 1, 3, and 6 months.

-

Photostability Study: Test after a defined exposure period.

-

-

Analytical Procedure:

-

At each time point, visually inspect the samples for any changes in color or appearance.

-

Analyze the samples using a validated stability-indicating HPLC or GC method to determine the purity of this compound and to detect and quantify any degradation products.

-

-

Data Analysis:

-

Plot the purity of this compound as a function of time for each storage condition.

-

Identify and, if possible, characterize any significant degradation products.

-

Determine the rate of degradation under accelerated conditions to predict the shelf-life under the recommended long-term storage conditions.

-

Potential Degradation Pathways

While specific degradation pathways for this compound are not detailed in the literature, based on the chemistry of similar compounds, the following are plausible:

-

Photodegradation: Cleavage of the C-I bond upon exposure to UV or visible light, potentially leading to the formation of radical species and subsequent reaction products.

-

Thermal Decomposition: At elevated temperatures, cleavage of the C-S or C-halogen bonds could occur.

-

Hydrolysis: Reaction with water, although likely slow for an aromatic thiophene, could occur under certain conditions (e.g., presence of catalysts).

The following diagram illustrates a conceptual workflow for investigating these potential degradation pathways.

Caption: Workflow for investigating degradation pathways.

References

An In-depth Technical Guide to 3-Bromo-4-iodothiophene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-iodothiophene, a halogenated heterocyclic compound of interest in organic synthesis and drug discovery. The document details its commercial availability from various suppliers, presents a plausible multi-step synthesis protocol based on established chemical principles, and includes relevant quantitative data and safety information. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound for their work.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers. The purity and available quantities can vary between vendors. Below is a summary of offerings from identified suppliers. Researchers are advised to request a certificate of analysis for lot-specific data.

| Supplier | Product/CAS Number | Purity | Available Quantities | Physical Form | Storage Conditions |

| Sigma-Aldrich (distributing for AOBChem) | 73882-41-4 | 95%[1] | 500 mg, 1 g, 5 g, 10 g[1] | Liquid[1] | 2-8°C, Keep in dark place, sealed in dry[1] |

| Sunway Pharm Ltd. | CB75431 / 73882-41-4 | Information available upon batch selection | Inquire | Not specified | Not specified |

| Key Organics | 73882-41-4 | Not specified | Inquire | Not specified | Not specified |

Synthesis of this compound

A direct and selective synthesis of this compound is not widely reported in standard chemical literature. However, a plausible and efficient synthetic route can be designed starting from the commercially available 3,4-dibromothiophene. This proposed synthesis involves a selective metal-halogen exchange followed by iodination. The higher reactivity of the carbon-bromine bond towards lithiation compared to a carbon-iodine bond, and the subtle electronic differences between the two bromine atoms in 3,4-dibromothiophene, allow for a regioselective approach.

The proposed multi-step synthesis is as follows:

-

Preparation of the Starting Material: 3,4-Dibromothiophene. This intermediate can be synthesized from the readily available tetrabromothiophene via selective reduction of the α-bromines using zinc powder in acetic acid.[2][3]

-

Selective Monolithiation of 3,4-Dibromothiophene. By carefully controlling the stoichiometry and temperature, one of the bromine atoms can be selectively exchanged with lithium.

-

Iodination. The resulting lithiated intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to yield the final product, this compound.

Below is a detailed, hypothetical experimental protocol for the key step of converting 3,4-dibromothiophene to this compound.

Experimental Protocol: Synthesis of this compound from 3,4-Dibromothiophene

Materials:

-

3,4-Dibromothiophene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

-

Dry ice/acetone bath

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum is flushed with argon or nitrogen gas.

-

Addition of Reactants: 3,4-Dibromothiophene (1 equivalent) is dissolved in anhydrous THF and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1 equivalent) is added dropwise via syringe while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The progress of the monolithiation can be monitored by quenching small aliquots with a proton source (e.g., methanol) and analyzing by GC-MS.

-

Iodination: A solution of iodine (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-2 hours at -78 °C and then allowed to slowly warm to room temperature.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. The mixture is then transferred to a separatory funnel and the aqueous layer is removed. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 73882-41-4 | [1][4][5][6] |

| Molecular Formula | C₄H₂BrIS | [1][5] |

| Molecular Weight | 288.93 g/mol | [1][5] |

| Physical Form | Liquid | [1] |

| Purity | ≥95% (typical) | [1] |

| Storage Temperature | 2-8°C | [1] |

Safety Information

This compound is a chemical that should be handled with care in a laboratory setting. A safety data sheet (SDS) provides detailed information on its hazards and handling precautions.[7]

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

-

-

Fire Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[7]

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the proposed synthetic pathway for this compound starting from 3,4-dibromothiophene.

Caption: Proposed synthesis of this compound.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental procedure for the synthesis and purification of this compound.

Caption: Experimental workflow for synthesis and purification.

References

The Halogen Dance: A Technical Guide to the Fundamental Reactivity of C-Br versus C-I Bonds in Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Thiophene moieties are a cornerstone in medicinal chemistry and materials science, and their functionalization is paramount for the development of novel therapeutics and organic electronics.[1] The strategic introduction of substituents often relies on palladium-catalyzed cross-coupling reactions, where the choice of the halogen on the thiophene ring—typically bromine or iodine—is a critical determinant of reaction efficiency and selectivity. This in-depth technical guide provides a comparative analysis of the fundamental reactivity of the carbon-bromine (C-Br) versus the carbon-iodine (C-I) bond in thiophenes, offering insights into reaction design, optimization, and mechanistic understanding.

Core Principles: Bond Strength and Oxidative Addition

The differential reactivity between bromothiophenes and iodothiophenes is fundamentally governed by the disparity in their carbon-halogen bond dissociation energies (BDE). The C-I bond is inherently weaker and more polarizable than the C-Br bond. This translates to a lower activation energy for the cleavage of the C-I bond, which is a key step in many synthetic transformations.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the halothiophene to a low-valent palladium(0) complex.[2] The weaker C-I bond in iodothiophenes facilitates a more rapid oxidative addition compared to the stronger C-Br bond in bromothiophenes.[2][3] This enhanced reactivity of iodothiophenes often allows for milder reaction conditions, including lower temperatures and shorter reaction times, and can be crucial for the synthesis of complex molecules with sensitive functional groups.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data that underscores the differences in reactivity between C-Br and C-I bonds.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| C-Br | 290 |

| C-I | 228 |

This data highlights the significantly lower energy required to cleave a C-I bond compared to a C-Br bond.[4]

While direct side-by-side comparative studies on the Suzuki coupling of 2-bromothiophene and 2-iodothiophene under identical conditions are limited in the readily available literature, the general trend of I > Br is well-established.[2] The following table provides illustrative data for Suzuki couplings of analogous 2-halofurans, which serves as a reasonable proxy for the reactivity of halothiophenes.

| Halide | Coupling Partner | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| 2-Bromofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | ~75-85 |

| 2-Iodofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6 | ~90-98 |

This illustrative data showcases the higher efficiency and shorter reaction time for the iodo-substituted heterocycle in Suzuki coupling.

Similarly, for the Sonogashira coupling, the reactivity trend of I > OTf > Br >> Cl is consistently observed.[5] The following data for 2-halofurans with phenylacetylene demonstrates the superior reactivity of the iodo-substituted compound.[5]

| Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Time (h) | Yield (%) |

| 2-Bromofuran | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 12 | ~70-80 |

| 2-Iodofuran | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 4 | ~90-97 |

The data clearly indicates that the iodo-substituted furan provides a higher yield in a significantly shorter reaction time.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the catalytic cycles of key cross-coupling reactions and a general experimental workflow.

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Caption: Catalytic Cycle of the Stille Cross-Coupling Reaction.

Caption: Catalytic Cycles of the Sonogashira Cross-Coupling Reaction.

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Experimental Protocols

The following are detailed, generalized methodologies for key cross-coupling reactions. It is imperative for researchers to consult the primary literature for specific substrate and catalyst optimizations.

Protocol 1: Suzuki-Miyaura Coupling of a Bromothiophene[6]

Materials:

-

2-Bromothiophene derivative (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (4 mL), degassed

-

Water (1 mL), degassed

Procedure:

-

To an oven-dried Schlenk flask, add the 2-bromothiophene, arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with argon three times.

-

Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling of an Iodothiophene

Materials:

-

2-Iodothiophene derivative (1.0 mmol)

-

Organostannane (e.g., tributyl(phenyl)tin) (1.1 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)

-

Anhydrous and degassed toluene (5 mL)

Procedure:

-

To a flame-dried Schlenk tube, add the 2-iodothiophene, Pd₂(dba)₃, and P(o-tol)₃.

-

Evacuate and backfill the tube with argon three times.

-

Add the anhydrous and degassed toluene via syringe.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to 100 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).

-

Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) and stir vigorously for 1 hour to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite®, washing with diethyl ether.

-

Wash the filtrate with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of a Bromothiophene[7]

Materials:

-

2-Bromothiophene derivative (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (2.0 mmol)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the 2-bromothiophene, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous THF and triethylamine.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne dropwise.

-

Heat the reaction mixture to 50-70 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Take up the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Conclusion

The fundamental reactivity difference between the C-Br and C-I bonds in thiophenes is a critical consideration for synthetic chemists. The weaker C-I bond consistently leads to higher reactivity in palladium-catalyzed cross-coupling reactions, primarily due to a lower activation barrier for the rate-determining oxidative addition step. This often translates to milder reaction conditions, shorter reaction times, and higher yields, making iodothiophenes the preferred substrates for the synthesis of complex and sensitive molecules. However, the lower cost and greater commercial availability of bromothiophenes make them attractive starting materials. With the advent of modern, highly active catalyst systems, efficient couplings of bromothiophenes are readily achievable, albeit sometimes requiring more forcing conditions. A thorough understanding of these reactivity principles, coupled with careful selection of catalysts and reaction parameters, empowers researchers to strategically design and execute efficient and selective syntheses of novel thiophene-containing compounds for a wide range of applications in drug discovery and materials science.

References

- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

Electrophilic Substitution on the 3-Bromo-4-iodothiophene Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, regioselectivity, and experimental considerations for electrophilic substitution reactions on the 3-bromo-4-iodothiophene ring. While direct experimental data for this specific substrate is limited in publicly available literature, this guide synthesizes information from analogous dihalothiophene systems and fundamental principles of aromatic electrophilic substitution to offer predictive insights and practical guidance for synthetic applications.

Core Principles of Reactivity and Regioselectivity

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The rate and regioselectivity of these reactions are governed by the electronic properties of the substituents on the ring. In this compound, the two halogen atoms at the β-positions (3 and 4) and the two unsubstituted α-positions (2 and 5) dictate the reactivity.

Key Factors Influencing Substitution:

-

Inherent Reactivity of the Thiophene Ring: Electrophilic attack on an unsubstituted thiophene ring occurs preferentially at the α-positions (2 and 5), which are approximately 100 times more reactive than the β-positions (3 and 4). This is due to the superior resonance stabilization of the cationic intermediate (σ-complex) formed upon attack at the α-position.

-

Directing Effects of Halogen Substituents: Both bromine and iodine are deactivating substituents due to their electron-withdrawing inductive effect (-I). However, they are also ortho, para-directing due to their ability to donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the adjacent carbocation in the reaction intermediate. In the context of this compound:

-

The bromine atom at position 3 directs incoming electrophiles to the ortho position 2 and the para position 5.

-

The iodine atom at position 4 directs incoming electrophiles to the ortho position 5 and the para position 2.

-

-

Relative Directing Strength of Bromine vs. Iodine: The relative directing strength of halogens in electrophilic aromatic substitution generally follows the order F > Cl > Br > I. This is a balance between the opposing inductive and resonance effects. For bromine and iodine, the inductive effect deactivates the ring, while the resonance effect directs the substitution. The slightly lower electronegativity and greater polarizability of iodine may influence its directing ability compared to bromine.

Based on these principles, electrophilic substitution on this compound is expected to occur predominantly at the vacant and electronically favored α-positions (2 and 5). The precise regioselectivity between these two positions will be influenced by the specific electrophile and reaction conditions, as well as the subtle interplay of the directing effects of the two different halogens.

Key Electrophilic Substitution Reactions

This section details the predicted outcomes and provides representative experimental protocols for major electrophilic substitution reactions on the this compound ring. The protocols are adapted from literature procedures for structurally similar dihalothiophenes and should be considered as starting points for optimization.

Nitration

Nitration of dihalothiophenes typically requires harsh reaction conditions due to the deactivating nature of the halogen substituents.

Predicted Regioselectivity: Based on studies of 2,5-dihalothiophenes which undergo dinitration at the 3 and 4-positions, nitration of this compound is expected to yield a mixture of 2-nitro-3-bromo-4-iodothiophene and 5-nitro-3-bromo-4-iodothiophene. The reaction is anticipated to be challenging and may require forcing conditions, potentially leading to lower yields and the formation of byproducts.

Table 1: Predicted Products and Representative Yields for Nitration of Dihalothiophenes

| Starting Material | Nitrating Agent | Product(s) | Yield (%) | Reference |

| 2,5-Dibromothiophene | conc. HNO₃, H₂SO₄, fuming H₂SO₄ | 2,5-Dibromo-3,4-dinitrothiophene | ~80-95 | [Analogous reaction] |

| This compound | conc. HNO₃, H₂SO₄, fuming H₂SO₄ | 2-Nitro-3-bromo-4-iodothiophene & 5-Nitro-3-bromo-4-iodothiophene | Not reported | Predicted |

Experimental Protocol (Adapted from the dinitration of 2,5-dibromothiophene):

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place this compound (1.0 eq).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a pre-cooled mixture of concentrated sulfuric acid (e.g., 5 eq) and fuming sulfuric acid (e.g., 2 eq). Maintain the temperature below 10 °C.

-

Nitration: To the stirred solution, add concentrated nitric acid (e.g., 2.5 eq) dropwise, ensuring the temperature does not exceed 10-15 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) and monitor its progress by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until neutral, and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Logical Relationship Diagram for Nitration:

Caption: Predicted pathways for the nitration of this compound.

Halogenation

Further halogenation of this compound will introduce a third halogen atom onto the ring, likely at one of the α-positions.

Predicted Regioselectivity: The introduction of a bromine or chlorine atom is expected to favor the 2- and 5-positions. The regiochemical outcome will depend on the relative directing effects of the 3-bromo and 4-iodo substituents.

Table 2: Predicted Products for Halogenation of this compound

| Halogenating Agent | Predicted Major Product(s) |

| Br₂ / FeBr₃ | 2,3-Dibromo-4-iodothiophene & 3-Bromo-4-iodo-5-bromothiophene |

| Cl₂ / FeCl₃ | 2-Chloro-3-bromo-4-iodothiophene & 5-Chloro-3-bromo-4-iodothiophene |

| N-Bromosuccinimide (NBS) | 2-Bromo-3-bromo-4-iodothiophene & 5-Bromo-3-bromo-4-iodothiophene |

Experimental Protocol (General procedure for bromination):

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light.

-

Catalyst Addition: Add a catalytic amount of iron powder or anhydrous ferric bromide (FeBr₃).

-

Bromine Addition: Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: After removal of the solvent, the crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Experimental Workflow for Halogenation:

Caption: General experimental workflow for the halogenation of this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, a key transformation for the synthesis of ketones.

Predicted Regioselectivity: Acylation is expected to occur at the more reactive α-positions (2 and 5). The choice of Lewis acid and reaction conditions can influence the regioselectivity.

Table 3: Predicted Products for Friedel-Crafts Acylation of this compound

| Acylating Agent | Lewis Acid | Predicted Major Product(s) |

| Acetyl chloride | AlCl₃ | 1-(3-Bromo-4-iodothiophen-2-yl)ethan-1-one & 1-(3-Bromo-4-iodothiophen-5-yl)ethan-1-one |

| Acetic anhydride | SnCl₄ | 1-(3-Bromo-4-iodothiophen-2-yl)ethan-1-one & 1-(3-Bromo-4-iodothiophen-5-yl)ethan-1-one |

Experimental Protocol (General procedure for acylation):

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a Lewis acid (e.g., AlCl₃, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane or carbon disulfide).

-

Formation of Acylium Ion: Cool the suspension to 0 °C and add the acylating agent (e.g., acetyl chloride, 1.0 eq) dropwise. Stir the mixture for 15-30 minutes.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Summary and Outlook

Electrophilic substitution on the this compound ring presents a synthetically useful platform for the introduction of various functional groups. The regioselectivity of these reactions is primarily directed to the vacant α-positions (2 and 5) due to the inherent electronic properties of the thiophene nucleus and the ortho, para-directing nature of the halogen substituents. While the deactivating character of the bromine and iodine atoms necessitates carefully optimized, and often forcing, reaction conditions, the principles outlined in this guide provide a solid foundation for the rational design of synthetic routes to novel 3,4-dihalo-2,5-disubstituted thiophene derivatives. Further experimental studies are warranted to precisely quantify the isomer ratios and yields for each class of electrophilic substitution on this versatile heterocyclic scaffold.

The Untapped Potential of 3-Bromo-4-iodothiophene in Organic Electronics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals